molecular formula C10H10O2S B14283647 (4S)-4-(Phenylsulfanyl)oxolan-2-one CAS No. 156540-92-0

(4S)-4-(Phenylsulfanyl)oxolan-2-one

Cat. No.: B14283647
CAS No.: 156540-92-0
M. Wt: 194.25 g/mol
InChI Key: RKNVHWSSVFDCIH-VIFPVBQESA-N
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Description

(4S)-4-(Phenylsulfanyl)oxolan-2-one is a heterocyclic compound that belongs to the family of oxolanes It features a phenylsulfanyl group attached to the fourth carbon of the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(Phenylsulfanyl)oxolan-2-one typically involves the reaction of oxolane derivatives with phenylsulfanyl reagents under controlled conditions. One common method includes the use of oxolane-2-one as a starting material, which undergoes nucleophilic substitution with phenylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(Phenylsulfanyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding oxolane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, where the phenylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Oxolane derivatives.

    Substitution: Various substituted oxolanes depending on the nucleophile used.

Scientific Research Applications

(4S)-4-(Phenylsulfanyl)oxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4S)-4-(Phenylsulfanyl)oxolan-2-one involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various chemical interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and biological activity. The oxolane ring provides a stable scaffold that can undergo further functionalization, enhancing its versatility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Oxolane-2-one: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.

    Phenylsulfanyl derivatives: Compounds with different heterocyclic backbones but similar phenylsulfanyl groups.

Uniqueness

(4S)-4-(Phenylsulfanyl)oxolan-2-one is unique due to the presence of both the oxolane ring and the phenylsulfanyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

156540-92-0

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

(4S)-4-phenylsulfanyloxolan-2-one

InChI

InChI=1S/C10H10O2S/c11-10-6-9(7-12-10)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1

InChI Key

RKNVHWSSVFDCIH-VIFPVBQESA-N

Isomeric SMILES

C1[C@@H](COC1=O)SC2=CC=CC=C2

Canonical SMILES

C1C(COC1=O)SC2=CC=CC=C2

Origin of Product

United States

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